5-(Furan-2-yl)-3,4-dimethyl-1,2-oxazole
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Overview
Description
5-(Furan-2-yl)-3,4-dimethylisoxazole is a heterocyclic organic compound that features both a furan ring and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Furan-2-yl)-3,4-dimethylisoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-furylhydrazine with 3,4-dimethyl-2,5-dihydroxyfuran under acidic conditions. This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the isoxazole ring.
Industrial Production Methods: Industrial production of 5-(Furan-2-yl)-3,4-dimethylisoxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5-(Furan-2-yl)-3,4-dimethylisoxazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The isoxazole ring can be reduced to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like bromine or chloromethyl methyl ether in the presence of Lewis acids.
Major Products Formed:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amino derivatives of the isoxazole ring.
Substitution: Halogenated or alkylated furan derivatives.
Scientific Research Applications
5-(Furan-2-yl)-3,4-dimethylisoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)-3,4-dimethylisoxazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The furan and isoxazole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
5-(Furan-2-yl)-1,2,4-triazole: Another heterocyclic compound with a furan ring, known for its antimicrobial properties.
5-(Furan-2-yl)-1,3,4-oxadiazole: Known for its applications in medicinal chemistry and materials science.
5-(Furan-2-yl)-2-thiophenecarboxaldehyde: Used in the synthesis of various bioactive molecules.
Uniqueness: 5-(Furan-2-yl)-3,4-dimethylisoxazole is unique due to the presence of both furan and isoxazole rings, which confer distinct chemical reactivity and biological activity. Its structural features make it a versatile compound for various applications, distinguishing it from other similar heterocyclic compounds.
Properties
IUPAC Name |
5-(furan-2-yl)-3,4-dimethyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-6-7(2)10-12-9(6)8-4-3-5-11-8/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFLVWUIJSUONB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499294 |
Source
|
Record name | 5-(Furan-2-yl)-3,4-dimethyl-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60499294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75601-30-8 |
Source
|
Record name | 5-(Furan-2-yl)-3,4-dimethyl-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60499294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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